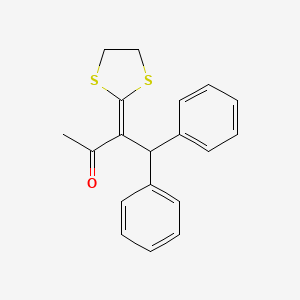
Hexadecan-2-yl tribromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecan-2-yl tribromoacetate is an organic compound with the molecular formula C18H33Br3O2. It is characterized by the presence of a long hexadecane chain attached to a tribromoacetate group. This compound is notable for its unique chemical structure, which includes a tribromoacetate moiety that imparts distinct reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
Hexadecan-2-yl tribromoacetate can be synthesized through the esterification of hexadecan-2-ol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Hexadecan-2-yl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The tribromoacetate moiety can be reduced to form hexadecan-2-yl acetate, with the removal of bromine atoms.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield hexadecan-2-ol and tribromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide or potassium thiocyanate, typically in an aprotic solvent like acetone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hexadecan-2-yl iodide or hexadecan-2-yl thiocyanate.
Reduction: Hexadecan-2-yl acetate.
Hydrolysis: Hexadecan-2-ol and tribromoacetic acid.
科学研究应用
Hexadecan-2-yl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell membranes and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and lubricants.
作用机制
The mechanism of action of hexadecan-2-yl tribromoacetate involves its interaction with nucleophiles and reducing agents. The tribromoacetate group is highly reactive, allowing for various chemical transformations. In biological systems, the compound may interact with cell membranes, altering their properties and potentially affecting cellular functions. The exact molecular targets and pathways involved in its biological activity are subjects of ongoing research.
相似化合物的比较
Hexadecan-2-yl tribromoacetate can be compared with other similar compounds, such as:
Hexadecan-2-yl acetate: Lacks the tribromoacetate group, making it less reactive in substitution reactions.
Hexadecan-2-yl dibromoacetate: Contains two bromine atoms, resulting in different reactivity and properties.
Hexadecan-2-yl monobromoacetate: Contains only one bromine atom, leading to distinct chemical behavior.
The uniqueness of this compound lies in its tribromoacetate group, which imparts specific reactivity and makes it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
922722-02-9 |
|---|---|
分子式 |
C18H33Br3O2 |
分子量 |
521.2 g/mol |
IUPAC 名称 |
hexadecan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C18H33Br3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)23-17(22)18(19,20)21/h16H,3-15H2,1-2H3 |
InChI 键 |
WQHLCGAEVFXJJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C)OC(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)


![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)


![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)



![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)

